molecular formula C24H19N5O2S B10922645 11,13-dimethyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

11,13-dimethyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10922645
M. Wt: 441.5 g/mol
InChI Key: YGLKJXWWTMHWCQ-UHFFFAOYSA-N
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Description

11,13-dimethyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that includes multiple rings, heteroatoms, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,13-dimethyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene typically involves multiple steps, including the formation of the core tetracyclic structure, introduction of the furan ring, and functionalization with the phenoxy group. Common reagents and conditions used in these steps may include:

    Cyclization reactions: Using catalysts such as palladium or copper.

    Furan ring formation: Via Diels-Alder reactions or other cycloaddition methods.

    Functional group transformations: Using reagents like Grignard reagents, organolithium compounds, and various protecting groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, scalable catalysts, and efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

11,13-dimethyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper, or other transition metals.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

11,13-dimethyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 11,13-dimethyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a tetracyclic core with a furan ring and phenoxy group, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H19N5O2S

Molecular Weight

441.5 g/mol

IUPAC Name

11,13-dimethyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C24H19N5O2S/c1-13-5-4-6-16(9-13)30-11-17-7-8-18(31-17)22-27-23-21-20(25-12-29(23)28-22)19-14(2)10-15(3)26-24(19)32-21/h4-10,12H,11H2,1-3H3

InChI Key

YGLKJXWWTMHWCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)SC6=C5C(=CC(=N6)C)C

Origin of Product

United States

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